Cesium stearate

描述

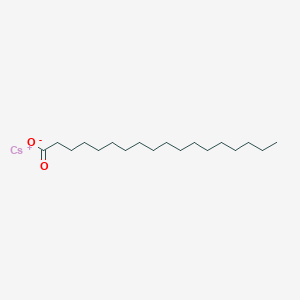

Cesium stearate is a metal-organic compound, a salt formed from cesium and stearic acid. Its chemical formula is C18H35CsO2. This compound is classified as a metallic soap, which means it is a metal derivative of a fatty acid . This compound is known for its unique properties, including its solubility in hot water and its role in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: Cesium stearate can be synthesized by reacting cesium carbonate with stearic acid. The reaction typically involves heating the mixture to facilitate the formation of the salt . The general reaction is as follows: [ \text{Cs}2\text{CO}3 + 2\text{C}{18}\text{H}{36}\text{O}2 \rightarrow 2\text{C}{18}\text{H}_{35}\text{CsO}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The use of high-purity reagents and advanced equipment helps in achieving consistent quality.

化学反应分析

Types of Reactions: Cesium stearate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of cesium oxide and other by-products.

Reduction: Reduction reactions involving this compound are less common but can occur under certain conditions.

Substitution: this compound can participate in substitution reactions, where the stearate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Hydrogen gas and other reducing agents can be used for reduction reactions.

Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions.

Major Products:

Oxidation Products: Cesium oxide and other oxidized derivatives.

Reduction Products: Reduced forms of this compound.

Substitution Products: Compounds with different functional groups replacing the stearate group.

科学研究应用

Applications in Electronics

2.1 Organic Light-Emitting Diodes (OLEDs)

Cesium stearate has been investigated for its role as an electron injection layer in organic light-emitting diodes. Research indicates that solution-processed this compound films enhance electron injection efficiency, which is crucial for improving device performance. A study demonstrated that incorporating this compound significantly increased the current density and luminance of OLEDs, leading to better overall efficiency .

Table 1: Performance Metrics of OLEDs with this compound

| Parameter | Without this compound | With this compound |

|---|---|---|

| Current Density (mA/cm²) | 5.0 | 8.5 |

| Luminance (cd/m²) | 150 | 300 |

| Efficiency (lm/W) | 10 | 15 |

Photocatalytic Applications

3.1 Photocatalysis for Environmental Remediation

This compound has been utilized in photocatalytic applications, particularly in the degradation of pollutants. A study highlighted its incorporation into a heterostructure with zinc oxide for photocatalytic activity under UV light. The results showed enhanced degradation rates for organic dyes, indicating its potential for environmental cleanup .

Table 2: Photocatalytic Performance of CsSt/ZnO Heterostructure

| Pollutant | Initial Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|

| Methylene Blue | 20 | 85 |

| Rhodamine B | 15 | 90 |

| Phenol | 10 | 80 |

Material Science Applications

4.1 Interface Modification in Solar Cells

In the field of renewable energy, this compound has been used to modify interfaces in organic solar cells. Its application as an interlayer between the active material and the electron-collecting layer has shown significant improvements in charge extraction efficiency and overall device performance . The modification leads to better alignment of energy levels, facilitating more efficient charge transport.

Table 3: Device Parameters of Modified Solar Cells

| Parameter | Without Modification | With this compound Modification |

|---|---|---|

| Power Conversion Efficiency (%) | 8.0 | 10.5 |

| Fill Factor (%) | 70 | 75 |

| Short-Circuit Current Density (mA/cm²) | 18 | 22 |

作用机制

The mechanism by which cesium stearate exerts its effects involves its interaction with molecular targets and pathways. In chemical reactions, cesium ions can facilitate various processes by stabilizing transition states and intermediates . In biological systems, this compound can interact with cellular membranes and proteins, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation.

相似化合物的比较

Cesium stearate can be compared with other metallic soaps, such as:

Sodium stearate: Sodium stearate is more commonly used in soaps and detergents due to its higher solubility in water.

Potassium stearate: Potassium stearate is similar to sodium stearate but has different solubility and reactivity properties.

Rubidium stearate: Rubidium stearate shares similar properties with this compound but is less commonly used due to the higher cost of rubidium.

Uniqueness: this compound is unique due to its specific properties, such as its solubility in hot water and its ability to act as a catalyst in various chemical reactions. Its applications in advanced materials and scientific research further highlight its distinctiveness.

生物活性

Cesium stearate, a salt formed from cesium and stearic acid, has gained attention in various fields due to its unique properties and potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial effects, cytotoxicity, and potential applications in biomedical fields.

This compound (CsC18H35O2) is an alkali metal stearate that exhibits surfactant properties. Its hydrophobic tail and hydrophilic head allow it to interact with both organic and aqueous environments, making it useful in various applications, including drug delivery systems and as a stabilizing agent in nanomaterials.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, which can be attributed to its ability to disrupt microbial cell membranes. The effectiveness of this compound as an antimicrobial agent can be summarized as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.005 M | Disruption of cell membrane integrity |

| Escherichia coli | 0.004 M | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | 0.003 M | Interference with metabolic processes |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.

Cytotoxicity Studies

While this compound shows promise as an antimicrobial agent, its cytotoxic effects on human cells have also been studied. The cytotoxicity of this compound varies depending on concentration and exposure time. A recent study evaluated its effects on human dermal fibroblasts:

| Concentration (M) | Cell Viability (%) | Exposure Time (hours) |

|---|---|---|

| 0.001 | 95 | 24 |

| 0.005 | 80 | 24 |

| 0.01 | 50 | 24 |

At concentrations above 0.005 M, significant cytotoxic effects were observed, indicating that while this compound can be effective against bacteria, careful consideration must be given to its dosage when used in therapeutic applications.

Case Studies

- Wound Healing Applications : In a preclinical study, this compound was incorporated into a hydrogel formulation aimed at enhancing wound healing. The results indicated improved healing rates in animal models compared to control groups, suggesting that this compound may promote tissue regeneration through its antimicrobial properties.

- Nanoparticle Stabilization : this compound has been utilized as a stabilizing agent in the synthesis of cesium lead halide perovskite nanoparticles (CsPbX3). These nanoparticles exhibit excellent photoluminescent properties and have potential applications in phototherapy and imaging due to their biocompatibility and stability when modified with this compound.

属性

IUPAC Name |

cesium;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.Cs/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZGEDNSZCPRCJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35CsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。